

1,1,2,3,3-Pentaethylguanidine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

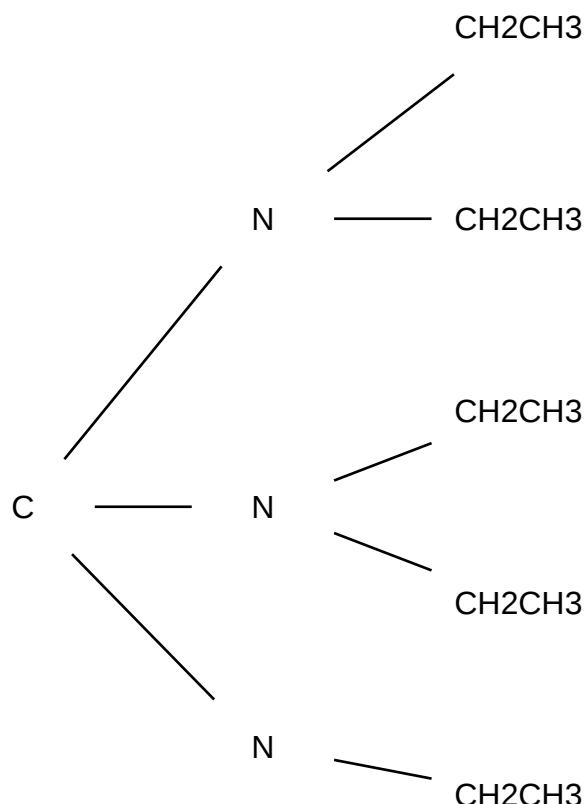
Compound Name: **1,1,2,3,3-Pentaethylguanidine**

Cat. No.: **B081650**

[Get Quote](#)

1,1,2,3,3-Pentaethylguanidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals


Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and potential synthetic methodologies for **1,1,2,3,3-Pentaethylguanidine**. Guanidines, as a class of organic compounds, are distinguished by their exceptional basicity and find utility in a range of applications including catalysis and synthesis. This document consolidates available data on **1,1,2,3,3-Pentaethylguanidine** and provides a scientific foundation for its use in research and development.

Chemical Structure and Identification

1,1,2,3,3-Pentaethylguanidine is a highly substituted guanidine. The central feature of its structure is a carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms. In this specific molecule, all available positions on the nitrogen atoms are substituted with ethyl groups.

Below is a diagram representing the chemical structure of **1,1,2,3,3-Pentaethylguanidine**.

[Click to download full resolution via product page](#)

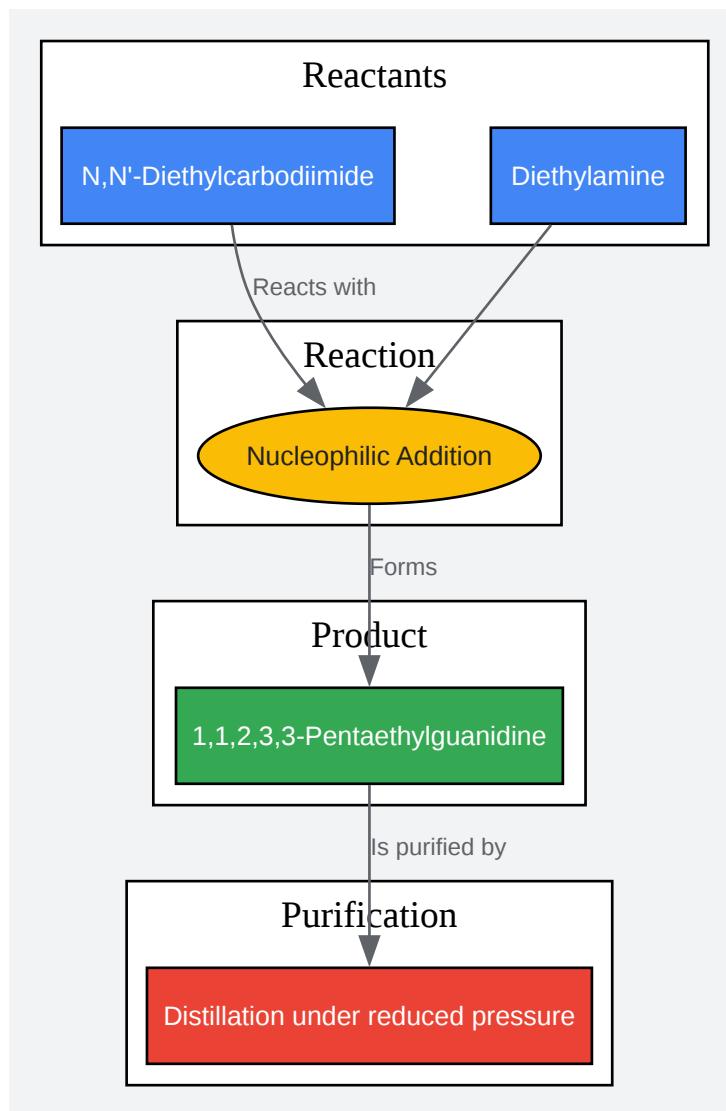
Caption: Chemical structure of **1,1,2,3,3-Pentaethylguanidine**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1,1,2,3,3-pentaethylguanidine [1]
CAS Number	13439-89-9 [1]
Molecular Formula	C ₁₁ H ₂₅ N ₃ [1]
SMILES	CCN=C(N(CC)CC)N(CC)CC [1]
InChI	InChI=1S/C ₁₁ H ₂₅ N ₃ /c1-6-12-11(13(7-2)8-3)14(9-4)10-5/h6-10H ₂ ,1-5H ₃ [1]
InChI Key	NRGWEQLAXOTOPB-UHFFFAOYSA-N [1]

Physicochemical Properties

The physicochemical properties of **1,1,2,3,3-Pentaethylguanidine** are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.


Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	199.34 g/mol [1]	Benchchem [1]
Boiling Point	93-94 °C at 12 Torr	ChemicalBook
Melting Point	Not available	-
Density (Predicted)	0.86 ± 0.1 g/cm ³	ChemicalBook
pKa (Predicted)	14.33 ± 0.70	ChemicalBook
Solubility	Soluble in organic solvents.	General knowledge
Purity	Typically 95% [1]	Benchchem [1]

Synthesis and Experimental Protocols

The synthesis of highly substituted guanidines can be achieved through several routes. While a specific detailed protocol for **1,1,2,3,3-Pentaethylguanidine** is not readily available in the literature, a plausible synthetic approach involves the reaction of a carbodiimide with an amine or the guanylation of an amine with a suitable reagent.

A potential synthetic workflow is outlined below. This should be regarded as a general guideline, and optimization of reaction conditions would be necessary.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **1,1,2,3,3-Pentaethylguanidine**.

Experimental Protocol: Synthesis of 1,1,2,3,3-Pentaethylguanidine (Proposed)

Disclaimer: This is a theoretical protocol and has not been experimentally validated. It should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Materials:

- N,N'-Diethylcarbodiimide
- Diethylamine
- Anhydrous toluene (or other suitable aprotic solvent)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a stirred solution of N,N'-diethylcarbodiimide (1.0 eq) in anhydrous toluene under an inert atmosphere, add diethylamine (1.1 eq) dropwise at room temperature.
- The reaction mixture is then heated to a temperature between 60-80 °C and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The crude product is then purified by vacuum distillation to yield **1,1,2,3,3-Pentaethylguanidine** as a liquid.

Characterization:

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Spectroscopic Data (Predicted)

While experimental spectra for **1,1,2,3,3-Pentaethylguanidine** are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	Multiple overlapping signals in the upfield region (approx. 1.0-3.5 ppm) corresponding to the ethyl groups. The methylene protons (-CH ₂ -) will appear as quartets, and the methyl protons (-CH ₃) will appear as triplets. The exact chemical shifts will be influenced by the electronic environment of the different ethyl groups.
¹³ C NMR	Signals corresponding to the methyl and methylene carbons of the ethyl groups in the aliphatic region (approx. 10-50 ppm). A characteristic downfield signal for the central guanidinyl carbon (C=N) is expected (approx. 160-170 ppm).
IR Spectroscopy	C-H stretching vibrations for the ethyl groups are expected around 2850-3000 cm ⁻¹ . A strong C=N stretching vibration is characteristic of the guanidine core and is expected in the region of 1600-1650 cm ⁻¹ .
Mass Spectrometry	The mass spectrum should show a molecular ion peak (M ⁺) corresponding to the molecular weight of the compound (199.34 g/mol). Fragmentation patterns would likely involve the loss of ethyl groups.

Applications in Research and Drug Development

Highly substituted guanidines like **1,1,2,3,3-Pentaethylguanidine** are strong, non-nucleophilic bases that are soluble in organic solvents. These properties make them valuable reagents in organic synthesis.

Potential applications include:

- Organocatalysis: Due to their strong basicity, they can be used to catalyze a variety of organic reactions, such as Michael additions, aldol reactions, and polymerizations.

- Deprotonation Reactions: Their ability to act as a strong base makes them suitable for deprotonating a wide range of substrates in organic synthesis.
- Precursors for Biologically Active Molecules: The guanidine moiety is present in numerous biologically active compounds. **1,1,2,3,3-Pentaethylguanidine** could serve as a building block for the synthesis of novel drug candidates.

Safety and Handling

As a strong organic base, **1,1,2,3,3-Pentaethylguanidine** should be handled with care. It is expected to be corrosive and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a summary of the known chemical properties and structure of **1,1,2,3,3-Pentaethylguanidine**, along with a proposed synthetic methodology. While there is a lack of extensive experimental data for this specific compound, its properties can be inferred from the broader class of highly substituted guanidines. Further research into the experimental properties and applications of **1,1,2,3,3-Pentaethylguanidine** is warranted to fully explore its potential in organic synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [1,1,2,3,3-Pentaethylguanidine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081650#1-1-2-3-3-pentaethylguanidine-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com